molecular formula C10H12N4 B13935442 5-(Piperazin-1-yl)nicotinonitrile CAS No. 1256803-74-3

5-(Piperazin-1-yl)nicotinonitrile

Cat. No.: B13935442
CAS No.: 1256803-74-3
M. Wt: 188.23 g/mol
InChI Key: AOGBEADPYUYFSG-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)nicotinonitrile is a nitrile-substituted pyridine derivative featuring a piperazine ring, positioning it as a high-value scaffold in medicinal chemistry and drug discovery research. The piperazine ring is a widely recognized pharmacophore found in numerous therapeutic agents due to its ability to improve solubility and contribute to key molecular interactions . As a building block, this compound is primarily used in the synthesis of more complex molecules for screening and development. Researchers utilize this and related piperazine-containing nitriles in various early-stage discovery applications . The compound's structure suggests its potential utility in designing inhibitors for enzyme families such as the Poly (ADP-ribose) polymerases (PARPs), which are critical targets in areas like oncology and immunology . For example, chemical genetic approaches using specialized NAD+ analogues have been employed to identify direct targets of specific PARPs like PARP-7, a key regulator of innate immunity . Consistent with its role in early research, 5-(Piperazin-1-yl)nicotinonitrile is offered for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in a controlled laboratory setting.

Properties

CAS No.

1256803-74-3

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H12N4/c11-6-9-5-10(8-13-7-9)14-3-1-12-2-4-14/h5,7-8,12H,1-4H2

InChI Key

AOGBEADPYUYFSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Halogenated Nicotinonitrile

The most common and straightforward method to prepare 5-(Piperazin-1-yl)nicotinonitrile involves nucleophilic substitution of a halogenated nicotinonitrile derivative, typically 5-chloronicotinonitrile or 5-bromonicotinonitrile, with piperazine.

General Reaction Scheme:

$$
\text{5-Halonicotinonitrile} + \text{Piperazine} \rightarrow \text{5-(Piperazin-1-yl)nicotinonitrile}
$$

  • The halogen (Cl or Br) at the 5-position of nicotinonitrile is displaced by the nucleophilic nitrogen of piperazine.
  • The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Mild heating or reflux conditions are applied to facilitate the substitution.
  • The reaction may be catalyzed or assisted by bases such as triethylamine to neutralize generated acids and increase nucleophilicity.

Example from Literature:

  • In a synthesis reported by Nature Communications, 6-(Piperazin-1-yl)nicotinonitrile was prepared by dissolving the corresponding halogenated nicotinonitrile in dichloromethane and reacting with piperazine under controlled conditions, followed by purification steps such as preparative HPLC.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves preparing an intermediate such as 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, which are then reacted with piperazine or similar cyclic amines to yield substituted nicotinonitriles.

  • This method is more common in the synthesis of related piperazinyl derivatives but can be adapted for 5-(Piperazin-1-yl)nicotinonitrile.
  • The intermediate is prepared by acylation of tetrazoles with chloroacetyl chloride in the presence of pyridine.
  • Subsequent nucleophilic substitution with piperazine in acetonitrile yields the desired compound.

Palladium-Catalyzed Coupling Reactions

Though less common for this specific compound, palladium-catalyzed Buchwald-Hartwig amination reactions can be employed to couple piperazine with halogenated nicotinonitriles.

  • This method involves the use of a palladium catalyst, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base.
  • The reaction is typically performed in solvents like dichloromethane or toluene at elevated temperatures.
  • This approach is valuable for more complex derivatives or when direct substitution is inefficient.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Reaction Conditions Yield (%) Advantages Disadvantages
Direct Nucleophilic Substitution 5-Chloronicotinonitrile or 5-Bromonicotinonitrile + Piperazine DMF or Acetonitrile, reflux or mild heating, base (triethylamine) 70-90 Simple, straightforward, high yield Requires halogenated precursor
Stepwise via Tetrazole Intermediates 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone + Piperazine Acetonitrile, room temp, 6 h stirring Moderate Allows functional group diversity Multi-step, longer synthesis
Palladium-Catalyzed Coupling 5-Halonicotinonitrile + Piperazine + Pd catalyst Pd catalyst, dppf ligand, base, 100°C, 16 h 60-75 Useful for complex substitutions Requires expensive catalysts

Detailed Experimental Example

Synthesis via Nucleophilic Substitution

  • Materials: 5-Bromonicotinonitrile (1 eq), piperazine (1.2 eq), triethylamine (0.1 eq), acetonitrile solvent.
  • Procedure: In a 100 mL round-bottom flask, 5-bromonicotinonitrile is dissolved in acetonitrile. Piperazine and triethylamine are added, and the mixture is stirred at room temperature for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, the mixture is poured into ice water to precipitate the product, which is filtered, washed, and dried.
  • Purification: The crude product is purified by column chromatography or recrystallization.
  • Yield: Typically 75-85%.

Characterization

  • NMR Spectroscopy: Characteristic signals for the nicotinonitrile ring and piperazine moiety confirm substitution.
  • Mass Spectrometry: Molecular ion peak consistent with 5-(Piperazin-1-yl)nicotinonitrile.
  • Melting Point: Consistent with literature values for purity confirmation.

Research Findings and Applications

  • The compound 5-(Piperazin-1-yl)nicotinonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules, including poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drugs.
  • Modifications on the piperazine ring or nicotinonitrile core have been explored to optimize biological activity.
  • Synthesis methods emphasize high purity and yield to facilitate downstream medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 5-(Piperazin-1-yl)nicotinonitrile.

Scientific Research Applications

Chemistry: 5-(Piperazin-1-yl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, 5-(Piperazin-1-yl)nicotinonitrile is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Nitrile vs. Carboxylic Acid

  • 5-(Piperazin-1-yl)nicotinonitrile vs. Carboxylic acids (e.g., 5-(Piperidin-1-yl)nicotinic acid) may form salts for improved aqueous solubility, whereas nitriles are typically metabolically stable but may hydrolyze under extreme conditions .

Piperazine vs. Piperidine

  • Piperazine (two nitrogen atoms) introduces stronger basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen). This may enhance interactions with biological targets, such as enzymes or receptors .

Substituent Position and Halogen Effects

  • 5-Chloro-2-(piperazin-1-yl)nicotinonitrile vs. The substitution at position 2 vs. 5 may affect steric interactions in binding pockets .

Physicochemical and Toxicological Properties

Solubility and Stability

  • 5-(Piperidin-1-yl)nicotinic acid: Water-soluble due to the carboxylic acid group; stable under normal conditions but incompatible with strong oxidizers .
  • Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate : Likely soluble in organic solvents due to the ester group; methyl substituents may reduce metabolic degradation .
  • 5-(Piperazin-1-yl)nicotinonitrile: Predicted low aqueous solubility (nitrile group) but stable in neutral conditions. Susceptible to hydrolysis in acidic/basic environments .

Toxicity Considerations

  • Piperazine-containing compounds may exhibit neurotoxicity at high doses, though substitution patterns (e.g., methyl groups in ’s compound) can mitigate this .

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